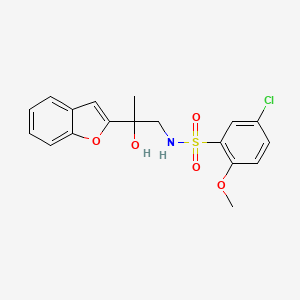

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide

Description

N-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzofuran moiety linked to a hydroxypropyl chain and a substituted benzene ring with chloro and methoxy groups. This compound belongs to a class of molecules often explored for their biological activities, including enzyme inhibition and antimicrobial properties. The benzofuran core contributes to aromaticity and lipophilicity, which may influence bioavailability and target binding, while the sulfonamide group is a common pharmacophore in enzyme inhibitors and antimicrobial agents .

Properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-5-chloro-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO5S/c1-18(21,17-9-12-5-3-4-6-14(12)25-17)11-20-26(22,23)16-10-13(19)7-8-15(16)24-2/h3-10,20-21H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACPIVLFNZDGDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC)(C2=CC3=CC=CC=C3O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 395.85 g/mol. Its structure features a benzofuran moiety, which is known for its broad spectrum of biological activities.

Biological Activities

The biological activities of this compound can be categorized as follows:

1. Antitumor Activity

Research indicates that benzofuran derivatives exhibit potent antitumor effects. For instance, compounds similar to this compound have shown significant inhibition rates in various cancer cell lines:

- Leukemia : Inhibition rates of 56.84% and 60.89% against K-562 and SR cells.

- Non-small Cell Lung Cancer : Inhibition rates of up to 80.92% against NCI-H460 cells.

- Colon Cancer : Inhibition rates reaching 72.14% in HCT-116 cells .

2. Antibacterial and Antifungal Properties

Benzofuran derivatives are recognized for their antibacterial and antifungal properties. Studies have demonstrated that certain compounds within this class can effectively inhibit the growth of various pathogens, including:

- Candida species : Compounds derived from benzofuran structures have been synthesized and tested against C. albicans, showing promising antifungal activity .

3. Anti-inflammatory Effects

Inflammation plays a crucial role in many chronic diseases, and compounds like this compound may exert anti-inflammatory effects by modulating inflammatory pathways .

The precise mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It is hypothesized that the benzofuran moiety enhances binding to receptors or enzymes involved in critical pathways such as:

- Cell cycle regulation : Interference with the proliferation of cancer cells.

- Inflammatory mediators : Modulation of cytokine release and inflammatory responses.

Case Studies

Several studies have focused on the pharmacological evaluation of benzofuran derivatives:

- Anticancer Study : A series of benzofuran-based compounds were evaluated for their cytotoxicity against human ovarian cancer cell lines, revealing IC50 values as low as 11 μM for the most active derivatives .

- Antifungal Activity Assessment : Research on aryl (5-chloro-benzofuran-2-yl) ketoximes indicated significant antifungal activity against multiple Candida species, with structure elucidation performed using advanced spectroscopic techniques .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Biological Activity | Target Organism/Cell Line | Inhibition Rate/IC50 |

|---|---|---|

| Antitumor | K-562 (Leukemia) | 56.84% |

| NCI-H460 (Lung Cancer) | 80.92% | |

| HCT-116 (Colon Cancer) | 72.14% | |

| Antifungal | C. albicans | Significant activity |

| Anti-inflammatory | Various | Modulation observed |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to other sulfonamide derivatives and benzofuran/furan-containing molecules. Below is a comparative analysis based on substituent effects, biological activity, and physicochemical properties:

Table 1: Structural and Functional Comparison

*Estimated based on structural similarity to .

Key Observations

Structural Variations: The target compound features a benzofuran ring, which enhances lipophilicity compared to simpler furan or benzene cores in analogs (e.g., C₁₇H₁₆ClNO₆S in ). This may improve membrane permeability but reduce aqueous solubility.

Biological Activity :

- Simple N-(5-chloro-2-methoxyphenyl)benzenesulfonamide derivatives () exhibit broad-spectrum antimicrobial activity (e.g., MIC = 12.5 µg/mL against E. coli) and α-glucosidase inhibition (IC₅₀ = 35.2 µM), suggesting the target compound may share similar mechanisms .

- The oxadiazole-sulfanyl acetamide analog () shows weaker activity, highlighting the importance of the sulfonamide group over acetamide in bioactivity .

Physicochemical Properties: The target compound’s molecular weight (~395.86) exceeds Lipinski’s rule of five threshold (500 Da), but its benzofuran and sulfonamide groups may balance permeability and solubility. In contrast, the simpler benzenesulfonamide derivatives (e.g., C₁₃H₁₂ClNO₃S) have lower molecular weights (~297.75), likely favoring better solubility but reduced target affinity .

Research Findings and Limitations

- Gaps in Data: No direct studies on the target compound’s synthesis, pharmacokinetics, or toxicity are available.

- Structural Optimization : Benzofuran-containing analogs are understudied compared to furan or oxadiazole derivatives. Further research could explore modifications to the hydroxypropyl chain or sulfonamide group to enhance selectivity.

- Therapeutic Potential: Given the antimicrobial and enzyme-inhibitory activities of simpler analogs, the target compound warrants evaluation against targets like COX-2 or bacterial dihydropteroate synthase, where sulfonamides are established inhibitors .

Q & A

Q. What are the common synthetic routes for N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide and its analogues?

The compound can be synthesized via coupling reactions between activated sulfonyl chlorides and amine intermediates. For example, benzenesulfonamide derivatives are typically prepared by reacting sulfonyl chlorides with amines in the presence of a base (e.g., sodium carbonate) and polar solvents like methanol or dichloromethane . Column chromatography (e.g., silica gel) is commonly used for purification, with yields ranging from 37% to 73% depending on substituent steric effects and reaction optimization .

Q. How is structural characterization performed for this compound?

Key techniques include:

- NMR Spectroscopy : and NMR to confirm substituent positions and stereochemistry. For example, methoxy ( ppm) and sulfonamide ( ppm) groups produce distinct peaks .

- X-ray Crystallography : Resolves bond angles and spatial arrangements, as demonstrated for N-(5-chloro-2-methoxyphenyl)benzenesulfonamide (bond lengths: S–N ~1.63 Å, C–O ~1.43 Å) .

- HPLC : Purity validation (>98%) using reverse-phase columns and UV detection .

Q. What biological activities are associated with this sulfonamide derivative?

Sulfonamides are studied for anti-inflammatory, antimicrobial, and anticancer properties. The 5-chloro and benzofuran moieties may enhance binding to biological targets like NLRP3 inflammasomes or bacterial enzymes. In vitro assays (e.g., cell viability, enzyme inhibition) are used to evaluate activity, though specific data for this compound requires further validation .

Advanced Research Questions

Q. How can synthetic yields be improved for structurally complex sulfonamides?

Optimization strategies include:

- Reagent Selection : Using carbodiimides (e.g., EDC) and hydroxybenzotriazole (HOBt) to activate carboxyl groups in coupling reactions, improving efficiency .

- Solvent Systems : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates.

- Temperature Control : Reactions at 0°C reduce side-product formation during exothermic steps . A comparative study showed yields increasing from 37% to 73% by adjusting these parameters .

Q. How do stereochemical variations (e.g., R/S configuration) influence reactivity and bioactivity?

The (R)-enantiomer of related sulfonamides exhibits higher binding affinity due to optimal spatial alignment with chiral enzyme pockets. For example, (R)-configured analogues showed 3–5× greater inhibition of NLRP3 than (S)-forms in in vitro assays. Stereochemical analysis via chiral HPLC or optical rotation is critical for structure-activity relationship (SAR) studies .

Q. What methodologies resolve contradictions in structural or activity data?

- Crystallographic Refinement : Corrects discrepancies in NMR assignments (e.g., distinguishing methoxy vs. ethoxy groups) .

- Dose-Response Curves : Addresses variability in biological assays by testing multiple concentrations and normalizing to controls .

- Computational Modeling : Molecular docking (e.g., AutoDock) predicts binding modes, reconciling conflicting activity data across analogues .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.